molecular formula C10H19N3O2 B2547124 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine CAS No. 436852-06-1

4-(2-Oxo-2-piperazin-1-ylethyl)morpholine

Cat. No. B2547124
CAS RN: 436852-06-1
M. Wt: 213.281
InChI Key: XIUNZPPHCCROJV-UHFFFAOYSA-N
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Description

“4-(2-Oxo-2-piperazin-1-ylethyl)morpholine” is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.281 .


Synthesis Analysis

The synthesis of morpholines, which includes “4-(2-Oxo-2-piperazin-1-ylethyl)morpholine”, has seen significant advancements in recent years. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of “4-(2-Oxo-2-piperazin-1-ylethyl)morpholine” is based on its molecular formula, C10H19N3O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Oxo-2-piperazin-1-ylethyl)morpholine” include its molecular formula C10H19N3O2 and molecular weight 213.281 .

Scientific Research Applications

Antidiabetic Agents

Morpholine, Piperazine, and Piperidine derivatives, including “4-(2-Oxo-2-piperazin-1-ylethyl)morpholine”, have been studied as potential antidiabetic drugs . Diabetes mellitus is a severe endocrine disease that affects an increasing number of people every year. Modern medical chemistry is focused on finding effective and safe drugs against diabetes .

In-vitro Cyclooxygenases Inhibitory Activity

Compounds containing “4-(2-Oxo-2-piperazin-1-ylethyl)morpholine” have been studied for their ability to inhibit ovine COX-1 and COX-2 enzymes . This could have potential applications in the treatment of conditions related to these enzymes, such as inflammation and pain.

Safety and Hazards

The safety data sheet for morpholine, a related compound, indicates that it is a hazardous chemical. It is flammable, harmful if swallowed, and causes severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of damaging fertility .

properties

IUPAC Name

2-morpholin-4-yl-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c14-10(13-3-1-11-2-4-13)9-12-5-7-15-8-6-12/h11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUNZPPHCCROJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxo-2-piperazin-1-ylethyl)morpholine

Synthesis routes and methods

Procedure details

Morpholine (0.22 g, 2.59 mmol), 42-1 (0.61 g, 1.99 mmol) and DIEA (0.33 g, 2.59 mmol) were dissolved in DMF (2 mL) and stirred for 18 hours at room temperature. The DMF was then removed under reduced pressure and the residue partitioned between water and methylene chloride. The methylene chloride was drawn off, dried and evaporated to a solid to afford 42-2. This recovered product was treated with neat trifluoroacetic acid and the excess trifluoroacetic acid evaporated off. The resulting residue was partitioned between methylene chloride and aqueous Na2CO3. The free base did not extract from the aqueous so the aqueous was evaporated to dryness, washed the methanol, and the solids filetred off to afford 42-2. 1H-NMR(CD3OD): 3.69(t, 4H); 3.59 (t, 2H); 3.54(t, 2H); 3.22(s, 2H); 2.83(t, 2H); 2.77(t, 2H); 2.49(t, 4H).
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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